2-(3-Methoxyoxetan-3-yl)ethan-1-ol

Aqueous solubility Lipophilicity Medicinal chemistry

2-(3-Methoxyoxetan-3-yl)ethan-1-ol (CAS 1609489-94-2) is a 3,3-disubstituted oxetane building block comprising a four-membered oxetane core substituted at the 3-position with both a methoxy group and a hydroxyethyl chain. This compound belongs to a class of oxetane derivatives valued in medicinal chemistry and materials science for their capacity to modulate key physicochemical properties—specifically aqueous solubility, lipophilicity, metabolic stability, and conformational preference—when incorporated into molecular scaffolds.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 1609489-94-2
Cat. No. B6318323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyoxetan-3-yl)ethan-1-ol
CAS1609489-94-2
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCOC1(COC1)CCO
InChIInChI=1S/C6H12O3/c1-8-6(2-3-7)4-9-5-6/h7H,2-5H2,1H3
InChIKeyVTUNHKACBUEYGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyoxetan-3-yl)ethan-1-ol (CAS 1609489-94-2): A 3,3-Disubstituted Oxetane Building Block for Physicochemical Optimization


2-(3-Methoxyoxetan-3-yl)ethan-1-ol (CAS 1609489-94-2) is a 3,3-disubstituted oxetane building block comprising a four-membered oxetane core substituted at the 3-position with both a methoxy group and a hydroxyethyl chain. This compound belongs to a class of oxetane derivatives valued in medicinal chemistry and materials science for their capacity to modulate key physicochemical properties—specifically aqueous solubility, lipophilicity, metabolic stability, and conformational preference—when incorporated into molecular scaffolds [1]. Unlike simpler oxetane analogs, the 3-methoxy-3-hydroxyethyl substitution pattern provides a unique combination of functional handles (a primary alcohol and a hydrogen bond-accepting methoxy group) while maintaining the strained oxetane ring, enabling its use as a versatile intermediate for further synthetic elaboration [2].

Why 2-(3-Methoxyoxetan-3-yl)ethan-1-ol Cannot Be Trivially Substituted by Other Oxetane Derivatives


Oxetane-containing building blocks are not functionally interchangeable due to the profound impact of substitution pattern on molecular properties. Replacing a gem-dimethyl group with an oxetane ring can increase aqueous solubility by factors ranging from 4 to over 4000 while simultaneously reducing metabolic degradation rates in most cases [1]. However, the magnitude and direction of these effects are highly context-dependent and vary with the specific substituents on the oxetane core. Within the 3,3-disubstituted oxetane family, variations in substituents (e.g., methoxy vs. fluoroalkyl vs. aryl) produce distinct solubility, lipophilicity, and stability profiles [2]. Furthermore, synthetic accessibility differs dramatically: while simpler oxetanes may be commercially available, advanced 3,3-disubstituted analogs like 2-(3-methoxyoxetan-3-yl)ethan-1-ol often require specialized synthetic protocols optimized for scalability, with many derivatives not previously reported in the literature [3]. These differences preclude generic substitution and necessitate compound-specific evaluation for procurement and experimental design.

Quantitative Evidence Guide: 2-(3-Methoxyoxetan-3-yl)ethan-1-ol vs. Closest Analogs


Aqueous Solubility Enhancement of Oxetane vs. gem-Dimethyl Replacement: A Class-Level Comparison

When an oxetane ring replaces a gem-dimethyl group in a molecular scaffold, aqueous solubility increases by a factor of 4 to more than 4000, depending on structural context. This class-level effect is established across multiple oxetane-containing compounds and provides a benchmark for evaluating oxetane building blocks including 2-(3-methoxyoxetan-3-yl)ethan-1-ol [1].

Aqueous solubility Lipophilicity Medicinal chemistry

Metabolic Stability Improvement of Oxetane vs. gem-Dimethyl Replacement

Incorporation of an oxetane ring in place of a gem-dimethyl group reduces the rate of metabolic degradation in most cases examined. While the exact magnitude of improvement varies by scaffold, this class-level trend supports the use of oxetane building blocks like 2-(3-methoxyoxetan-3-yl)ethan-1-ol to address metabolic liability in drug candidates [1].

Metabolic stability Drug metabolism Pharmacokinetics

3,3-Disubstituted Oxetane Chemical Stability Profile: Tolerance to 40+ Transformations

A comprehensive study evaluated the chemical stability of the 3,3-disubstituted oxetane core across over 40 synthetic transformations, including oxidation, reduction, alkylation, acylation, nucleophilic substitution, C–C bond formation, hydrolysis, and protecting group cleavage. The oxetane moiety demonstrated stability towards both acidic and basic conditions across these diverse reaction types [1]. This stability profile, generated from 10 years of oxetane chemistry experience, directly applies to 2-(3-methoxyoxetan-3-yl)ethan-1-ol and provides a validated roadmap for its use in multi-step syntheses.

Chemical stability Synthetic compatibility Building block robustness

Scalable Synthesis of 3,3-Disubstituted Oxetanes: Up to 1 kg Batch Production

Synthetic protocols for 3,3-disubstituted oxetane building blocks have been optimized for scalability, with demonstrated single-run production up to 1 kg. Over 100 novel 3,3-disubstituted oxetanes (including derivatives structurally related to 2-(3-methoxyoxetan-3-yl)ethan-1-ol) were prepared using these methods, nearly 90% of which were previously unreported in the literature [1]. This scalability directly contrasts with the limited availability of many advanced oxetane analogs and supports reliable procurement for large-scale projects.

Process chemistry Scalability Supply chain

Hydrogen Bond Acceptor Capacity of Oxetane Oxygen in 3-Methoxy-Substituted Derivatives

The oxetane ring oxygen serves as a hydrogen bond acceptor, a property that contributes to improved aqueous solubility and target binding. In 3-methoxy-substituted oxetanes like 2-(3-methoxyoxetan-3-yl)ethan-1-ol, the additional methoxy group provides a second hydrogen bond acceptor site, potentially enhancing binding interactions compared to oxetanes lacking this substitution [1]. The H-bond acceptor count for 2-(3-methoxyoxetan-3-yl)ethan-1-ol is 3 (oxetane oxygen, methoxy oxygen, and hydroxyl oxygen), compared to 1–2 for simpler oxetane analogs .

Hydrogen bonding Molecular recognition Target engagement

Predicted Physicochemical Properties vs. Analog (3-Methoxyoxetan-3-yl)methanol

Comparative analysis of 2-(3-methoxyoxetan-3-yl)ethan-1-ol (MW 132.16 g/mol, H-bond donors = 1, H-bond acceptors = 3, rotatable bonds = 3) and the closely related analog (3-methoxyoxetan-3-yl)methanol (MW 118.13 g/mol, H-bond donors = 1, H-bond acceptors = 3, rotatable bonds = 2) reveals that the ethyl spacer in the target compound introduces one additional rotatable bond and increases molecular weight by ~14 g/mol, which may modestly affect lipophilicity and conformational flexibility . While direct experimental LogP and solubility data for this specific compound are not publicly available, the structural difference suggests a slightly higher lipophilicity and lower aqueous solubility relative to the methanol analog, a trade-off that may be desirable for balancing permeability and solubility in drug design [1].

Physicochemical properties Lipophilicity Solubility

Best Research and Industrial Application Scenarios for 2-(3-Methoxyoxetan-3-yl)ethan-1-ol


Lead Optimization Programs Requiring Improved Aqueous Solubility and Metabolic Stability

Medicinal chemistry teams seeking to replace metabolically labile gem-dimethyl or carbonyl groups with an oxetane isostere can use 2-(3-methoxyoxetan-3-yl)ethan-1-ol as a building block. The oxetane class has demonstrated 4-fold to >4000-fold increases in aqueous solubility and reduced metabolic degradation rates compared to gem-dimethyl replacements [1]. The compound's hydroxyl handle enables facile incorporation into larger scaffolds via esterification or etherification, while the methoxy group provides an additional H-bond acceptor for target engagement [2].

Multi-Step Synthetic Sequences Requiring Robust Chemical Stability

Synthetic chemists planning complex multi-step routes can rely on 2-(3-methoxyoxetan-3-yl)ethan-1-ol due to its validated stability across >40 diverse reaction conditions (oxidation, reduction, alkylation, acylation, nucleophilic substitution, C–C bond formation, hydrolysis, and protecting group cleavage) under both acidic and basic conditions [3]. This stability profile reduces the risk of premature oxetane ring-opening and informs strategic placement within synthetic sequences.

Large-Scale Synthesis and Process Development

Process chemists requiring multi-gram to kilogram quantities can leverage optimized synthetic protocols for 3,3-disubstituted oxetanes. Demonstrated scalability up to 1 kg per batch for structurally related oxetane building blocks supports reliable procurement and process development, distinguishing this compound from less accessible analogs limited to milligram or gram quantities [3].

Structure-Activity Relationship (SAR) Studies of Oxetane-Containing Analog Series

Researchers exploring the impact of oxetane substitution patterns on biological activity can employ 2-(3-methoxyoxetan-3-yl)ethan-1-ol as a comparator. Its 3-methoxy-3-hydroxyethyl substitution provides a distinct physicochemical profile (MW 132.16, 3 H-bond acceptors, 3 rotatable bonds) relative to analogs like (3-methoxyoxetan-3-yl)methanol (MW 118.13, 2 rotatable bonds) . This enables systematic evaluation of how ethyl vs. methyl spacers influence LogP, solubility, and target binding within an oxetane series [4].

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